molecular formula C10H16O4 B8326117 1-(tert-Butyl) 3-ethyl 2-methylenemalonate

1-(tert-Butyl) 3-ethyl 2-methylenemalonate

Cat. No.: B8326117
M. Wt: 200.23 g/mol
InChI Key: MXEZPCPNBQZOKP-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 3-ethyl 2-methylenemalonate is an organic compound with the molecular formula C10H16O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a tert-butyl group, an ethyl group, and a methylene group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butyl) 3-ethyl 2-methylenemalonate can be synthesized through various methods. One common approach involves the esterification of malonic acid derivatives. The reaction typically involves the use of tert-butyl alcohol and ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired ester . The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-ethyl 2-methylenemalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl 2-methylenemalonate involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The tert-butyl and ethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyl) 3-ethyl 2-methylenemalonate is unique due to the presence of the methylene group, which imparts additional reactivity and versatility in synthetic applications. This structural feature allows for the formation of more complex molecules compared to its simpler counterparts .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

3-O-tert-butyl 1-O-ethyl 2-methylidenepropanedioate

InChI

InChI=1S/C10H16O4/c1-6-13-8(11)7(2)9(12)14-10(3,4)5/h2,6H2,1,3-5H3

InChI Key

MXEZPCPNBQZOKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

This compound employed as the starting material in example 7 is prepared as follows: 10% NaOH (2 drops) is added to malonic acid tert-butyl ethyl ester (20 g). Aqueous 40% formaldehyde (15 ml) is then added very slowly thereto while keeping the temperature of the reaction mixture ≤5° C. and the pH at about 8.5 by means of 10% NaOH. The reaction mixture is then stirred at room temperature for 24 hours. The resulting reaction mixture is acidified by the addition of few drops of glacial acetic acid and charged, together with Cu(CH3COO)2, into a suitable distilling apparatus.
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